Bienvenue dans la boutique en ligne BenchChem!

N1,N8-diacetylspermidine

Oncology Biomarker Colorectal Cancer

N1,N8-Diacetylspermidine is a specific terminal catabolite used in oncology and neurodegenerative disease research. Its unique elevation in malignant versus benign urogenital conditions makes it essential for reducing false-positive diagnoses in urinary assays. Anti-DiAcSpd monoclonal antibodies show <0.6% cross-reactivity with monoacetylated spermidines, ensuring assay fidelity. In Parkinson's studies, DiAcSpd exhibits the highest diagnostic value among seven polyamine metabolites, correlating with H&Y and UPDRS-III scores. This product is for calibrating LC-MS/MS or ELISA systems in colorectal, breast, and urogenital cancer biomarker development.

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
CAS No. 82414-35-5
Cat. No. B030999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N8-diacetylspermidine
CAS82414-35-5
SynonymsN-[3-[[4-(Acetylamino)butyl]amino]propyl]acetamide;  N1,8-Diacetylspermidine
Molecular FormulaC11H23N3O2
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCNCCCNC(=O)C
InChIInChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyBKCVMAZDKFQPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N8-Diacetylspermidine Procurement Guide: A Diacetylated Spermidine Metabolite for Oncology and Metabolic Biomarker Research


N1,N8-Diacetylspermidine (CAS: 82414-35-5), also referred to as DiAcSpd, is a diacetylated derivative of the polyamine spermidine and is a minor but functionally significant component of human urinary polyamines [1]. It is an endogenous metabolite generated through the polyamine catabolic pathway, primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT) [2]. Unlike its precursor spermidine and its monoacetylated intermediates (N1-acetylspermidine and N8-acetylspermidine), DiAcSpd exhibits a unique profile of being markedly elevated in the urine of patients with various malignancies while remaining within normal limits in the majority of healthy individuals and those with benign conditions [3]. This compound is of significant interest in oncological research as a diagnostic and prognostic biomarker, as well as in neurodegenerative disease studies for its association with disease severity in Parkinson's disease [4].

Why N1,N8-Diacetylspermidine Cannot Be Replaced by Spermidine or Monoacetylated Analogs in Precision Assays


Generic substitution of N1,N8-diacetylspermidine with its close structural analogs—such as N1-acetylspermidine, N8-acetylspermidine, or the parent polyamine spermidine—is not scientifically valid due to fundamentally divergent biological specificity and assay cross-reactivity profiles. Unlike spermidine, which plays a broad role in cell growth and proliferation, DiAcSpd is a specific terminal metabolite of the polyamine catabolic pathway whose excretion is selectively elevated in malignant conditions but not in benign urogenital hyperplasias [1]. Furthermore, the monoclonal antibodies and competitive ELISA systems developed for the quantitative detection of DiAcSpd in human urine demonstrate negligible cross-reactivity with monoacetylated spermidines (N1-AcSpd: 0.12–0.26%; N8-AcSpd: 0.6–0.74%), ensuring that the use of any alternative compound would result in a complete loss of assay fidelity and a failure to measure the target analyte accurately [2]. In the context of neurodegenerative biomarker research, DiAcSpd exhibits the highest diagnostic value among seven polyamine metabolites assessed, a property not shared by N8-acetylspermidine or N-acetylputrescine [3]. Therefore, substituting this specific diacetylated metabolite for a generic analog is incompatible with generating meaningful, reproducible, and comparable scientific data.

Quantitative Differentiation: Evidence-Based Comparison of N1,N8-Diacetylspermidine Against Closest Analogs


Comparative Diagnostic Sensitivity in Colorectal Cancer: N1,N8-Diacetylspermidine vs. Conventional Serum Markers and DiAcSpm

In a cohort of 33 colorectal cancer patients, the diagnostic sensitivity of urinary N1,N8-diacetylspermidine (DiAcSpd) was determined to be 36.3% [1]. This performance is directly compared to the serum marker CA 19-9 (the least sensitive marker in this cohort) and is contrasted with the higher sensitivity of its structural analog N1,N12-diacetylspermine (DiAcSpm) at 69.6% [1]. The data clearly delineates the diagnostic performance gap between these two diacetylated polyamines.

Oncology Biomarker Colorectal Cancer

Comparative Diagnostic Sensitivity in Breast Cancer: N1,N8-Diacetylspermidine vs. Serum CEA and CA 15-3

In a cohort of 28 breast cancer patients, the diagnostic sensitivity of urinary N1,N8-diacetylspermidine (DiAcSpd) was measured at 14.2% [1]. This was directly compared to serum carcinoembryonic antigen (CEA) and carbohydrate antigen CA 15-3, both of which demonstrated lower sensitivity than DiAcSpd and its analog DiAcSpm [1].

Oncology Biomarker Breast Cancer

ELISA Assay Specificity: Near-Absolute Differentiation from Monoacetylated Spermidines and Putrescine

A competitive ELISA system developed for the specific detection of N1,N8-diacetylspermidine (DiAcSpd) exhibits a Ki value of 54 nM for the target compound [1]. Crucially, the cross-reactivity of this assay with the closest monoacetylated analogs, N8-acetylspermidine and N1-acetylspermidine, was measured at only 0.74% and 0.12%, respectively, while cross-reactivity with acetylputrescine was 0.08% [1].

Immunoassay Biomarker Polyamine Metabolism

Superior Diagnostic Value in Parkinson's Disease Compared to Other Acetylated Polyamines

In a comprehensive metabolome analysis of plasma from Parkinson's disease (PD) patients (Cohort B: n=186 PD, n=49 controls), N1,N8-diacetylspermidine (DiAcSpd) exhibited the highest diagnostic value among all polyamine metabolites assessed [1]. This performance was superior to that of N8-acetylspermidine and N-acetylputrescine, which were significantly or mildly elevated in PD in Cohort A, respectively [1].

Neurology Parkinson's Disease Biomarker

Diagnostic Specificity: Differential Elevation in Malignant vs. Benign Urogenital Conditions

Urinary N1,N8-diacetylspermidine (Ac2Spd) exhibits a critical differential diagnostic property: it is hardly elevated in cases of benign urogenital disease, whereas it is markedly and frequently elevated in patients with urogenital malignancies [1]. This contrasts sharply with the profile of its structural analog N1,N12-diacetylspermine (Ac2Spm), which only infrequently stays within normal limits in malignant disorders [1]. Furthermore, urine samples from >90% of healthy persons, but fewer than 10% of patients with malignancies, gave values within normal limits for both Ac2Spd and Ac2Spm [1].

Urogenital Oncology Biomarker Differential Diagnosis

Enzyme Kinetics: Distinct Substrate Affinity for Recombinant N1,N8-Diacetylspermidine

The kinetic behavior of N1,N8-diacetylspermidine as a substrate for a recombinant polyamine oxidase enzyme has been characterized, with a measured KM value of 0.15 mM (pH 8.0, 22°C) [1]. This quantitative kinetic parameter defines its interaction with this specific class of enzymes.

Enzymology Polyamine Metabolism Kinetics

Precision Application Scenarios for N1,N8-Diacetylspermidine in Biomedical Research and Diagnostic Development


Development of Colorectal and Breast Cancer Diagnostic Assays

Procure N1,N8-diacetylspermidine for use as a reference standard in developing or validating urinary diagnostic assays for colorectal and breast cancers. As demonstrated in comparative clinical studies, DiAcSpd exhibits a measured diagnostic sensitivity of 36.3% in colorectal cancer and 14.2% in breast cancer, providing a defined baseline performance that can be used to benchmark new assay development [1]. Its inclusion in multi-analyte panels alongside DiAcSpm and conventional serum markers can improve overall diagnostic coverage. This compound is essential for calibrating ELISA systems or LC-MS/MS methods designed to quantify DiAcSpd in human urine samples.

Specific Quantification of N1,N8-Diacetylspermidine in Polyamine Metabolic Studies

Use N1,N8-diacetylspermidine as the definitive analyte in competitive ELISA or immunoassay-based studies of polyamine metabolism. The availability of highly specific polyclonal and monoclonal antibodies [1], with measured cross-reactivity to monoacetylated spermidines as low as 0.12% (for N1-acetylspermidine) and 0.6% (for N8-acetylspermidine) [2], ensures that only the diacetylated form is accurately quantified. This compound is indispensable for generating reliable data on SSAT activity and downstream polyamine catabolism, as the use of generic spermidine or monoacetylated analogs would produce non-specific or uninterpretable signals in these validated assay systems.

Parkinson's Disease Biomarker Research and Metabolomic Panel Development

Prioritize the inclusion of N1,N8-diacetylspermidine in metabolomic panels designed to identify or validate diagnostic and severity-associated biomarkers for Parkinson's disease (PD). Evidence from comprehensive plasma metabolome analysis indicates that DiAcSpd demonstrates the highest diagnostic value among seven polyamine metabolites assessed in PD cohorts [1]. Furthermore, its levels correlate with established clinical metrics of disease severity, including Hoehn and Yahr (H&Y) stage and the Unified Parkinson's Disease Rating Scale motor section (UPDRS-III), as well as with axonal degeneration quantified by diffusion tensor imaging (DTI) [1]. This specific metabolite offers superior prognostic information compared to N8-acetylspermidine or N-acetylputrescine in this neurodegenerative context.

Urogenital Cancer Differential Diagnosis Research

Employ N1,N8-diacetylspermidine in research studies focused on distinguishing malignant urogenital conditions from benign urogenital hyperplasias. This application is supported by evidence showing that DiAcSpd is hardly elevated in cases of benign urogenital disease while being markedly elevated in urogenital malignancies [1]. This differential elevation profile is not observed with monoacetylated spermidines or total polyamine levels, making DiAcSpd a uniquely valuable analyte for studies aiming to reduce false-positive diagnoses associated with benign conditions. Urine samples from >90% of healthy persons, but fewer than 10% of malignancy patients, have normal DiAcSpd values, underscoring its specificity for malignant processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1,N8-diacetylspermidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.